Ethyl 3-chlorotetrafluoropropionate
Overview
Description
Ethyl 3-chlorotetrafluoropropionate is an organofluorine compound with the molecular formula C5H5ClF4O2. It is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
Ethyl 3-chlorotetrafluoropropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Safety and Hazards
When handling Ethyl 3-chlorotetrafluoropropionate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chlorotetrafluoropropionate can be synthesized through multiple routes. One common method involves the reaction of ethanol with 1,1,3-trichloro-2,2,3,3-tetrafluoropropane in the presence of a phosphate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorotetrafluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form ethyl 3-tetrafluoropropionate.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 3-hydroxytetrafluoropropionate, ethyl 3-aminotetrafluoropropionate, and ethyl 3-mercaptotetrafluoropropionate.
Reduction: The major product is ethyl 3-tetrafluoropropionate.
Oxidation: Products include ethyl 3-chlorotetrafluoropropanoic acid and other oxidized derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-chlorotetrafluoropropionate involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to participate in specific chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloropropionate
- Ethyl 3-fluoropropionate
- Ethyl 3-bromotetrafluoropropionate
Uniqueness
Ethyl 3-chlorotetrafluoropropionate is unique due to the simultaneous presence of chlorine and multiple fluorine atoms, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its analogs with fewer halogen atoms .
Properties
IUPAC Name |
ethyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDISGAMTZLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382113 | |
Record name | Ethyl 3-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24482-88-0 | |
Record name | Ethyl 3-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.